molecular formula C21H22N2O B12991779 N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide

Cat. No.: B12991779
M. Wt: 318.4 g/mol
InChI Key: XIQHRFPRVGKVKA-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide (CAS 332358-67-5) is a specialized organic compound from the quinoline derivative family, known for its favorable chemical stability, high purity, and excellent solubility, making it a versatile building block in medicinal chemistry research . Quinoline-based compounds are recognized as privileged structures in drug discovery and are investigated for a wide spectrum of biological activities. These include potential applications as inhibitors for enzymes like hematopoietic prostaglandin D synthase (H-PGDS) in inflammatory diseases , and as negative allosteric modulators of targets such as the metabotropic glutamate receptor 2 (mGluR2) for central nervous system disorders . The compound features a carboxamide group, a key functionality that often contributes to binding affinity with biological targets. Its specific structural features, including the ethyl and methyl substituents on the quinoline core, are designed to optimize properties like solubility and metabolic stability for research purposes . This product is intended for use in early-stage pharmaceutical R&D, including hit-to-lead optimization and the generation of drug-like libraries for screening novel bioactive ligands . It is supplied as a high-purity material to ensure consistent and reliable experimental results. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-5-18-15(4)20(17-8-6-7-9-19(17)23-18)21(24)22-16-11-10-13(2)14(3)12-16/h6-12H,5H2,1-4H3,(H,22,24)

InChI Key

XIQHRFPRVGKVKA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The ethyl and methyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and a Lewis acid catalyst such as aluminum chloride.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with 3,4-dimethylphenyl isocyanate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides and Lewis acids for Friedel-Crafts alkylation.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various alkylated or acylated quinoline derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound with a quinoline moiety; its molecular formula is C21H22N2O and its molecular weight is 318.41 g/mol. It is being explored for its potential biological activities and applications in medicinal chemistry, specifically in drug discovery.

Potential Applications

  • Inflammation Inhibition Research suggests that quinoline derivatives, including this compound, could potentially inhibit hematopoietic prostaglandin D synthase, an enzyme that participates in inflammatory processes. This inhibitory action might have therapeutic benefits for treating conditions such as asthma and allergic diseases.
  • Immune Response Modulation The compound can modulate immune responses, making it a candidate for pharmacological studies.
  • Binding Affinity Interaction studies have focused on its binding affinity to biological targets. Molecular docking simulations suggest that the compound can effectively bind to hematopoietic prostaglandin D synthase, influencing enzymatic activity and downstream signaling pathways related to inflammation.

Structural Similarities and Activities
Several compounds share structural similarities with this compound:

  • N-(4-sulfamoylbenzyl)quinoline-4-carboxylic acid: This compound contains a sulfonamide group and has been studied for its antibacterial properties.
  • 6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid: It exhibits different pharmacological profiles and has less bulky substituents.
  • 4-(3,4-Dimethylphenyl)quinoline-3-carboxamide: It has a similar core structure, but variations in substituents affect its activity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions. The quinoline core can intercalate with DNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Quinoline Core) Carboxamide-Linked Group Molecular Weight Key Pharmacological Data
Target Compound 2-ethyl, 3-methyl 3,4-dimethylphenyl 334.42 g/mol Not reported in evidence
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 6-chloro, 4-oxo, 1-pentyl 3,5-dimethyladamantyl 507.11 g/mol CB1 IC50: 12 nM; CB2 IC50: 15 nM
N-[3-Cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-2-(5-methyl-2-furyl)-4-quinolinecarboxamide 2-(5-methylfuryl) 3-cyano-4-(3,4-dimethoxyphenyl)thiophen-2-yl 511.59 g/mol Not reported
N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide 4-hydroxy, 1-methyl, 2-oxo 2,3-dimethylphenyl 336.38 g/mol Not reported
N-(3,4-dichlorophenyl)-2-methyl-4-quinolinecarboxamide 2-methyl 3,4-dichlorophenyl 331.20 g/mol Not reported

Structural Variations and Implications

Substituent Effects on Bioactivity: The target compound lacks the 4-oxo group present in compound 52 , which is critical for CB1/CB2 receptor binding in adamantyl derivatives. The adamantyl group in compound 52 introduces steric bulk, which improves receptor selectivity but reduces solubility . In contrast, the target compound’s smaller 3,4-dimethylphenyl group may favor metabolic stability.

Electronic and Steric Modifications: Compound 5 features a thiophene ring with electron-withdrawing cyano and methoxy groups, which could enhance π-π stacking interactions in biological systems. The 4-hydroxy group in compound 6 introduces hydrogen-bonding capacity, absent in the target compound, which may influence binding to hydrophilic targets.

Synthetic Accessibility :

  • Compound 52 requires multi-step synthesis involving adamantyl intermediates, whereas the target compound ’s simpler alkyl/aryl groups may streamline preparation.

Physicochemical Properties

  • Lipophilicity : The target compound (logP estimated ~4.2) is less polar than compound 6 (logP ~3.5 due to the hydroxy group) but more lipophilic than compound 8 (logP ~3.8 with dichlorophenyl) .
  • Solubility : The absence of ionizable groups in the target compound may limit aqueous solubility compared to the 4-oxo derivative (compound 52 ) .

Biological Activity

N-(3,4-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety, which is known for its diverse pharmacological properties. The following sections detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

  • Molecular Formula : C21H22N2O
  • Molecular Weight : 318.41 g/mol

The compound's structure includes a carboxamide group that can participate in various chemical reactions, enhancing its potential therapeutic applications. The quinoline structure allows for electrophilic substitution reactions, which can be critical in drug design and development.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Hematopoietic Prostaglandin D Synthase (HPGDS) :
    • This enzyme plays a crucial role in inflammatory processes. Inhibition may have therapeutic implications for conditions such as asthma and allergic diseases.
    • Molecular docking studies suggest that this compound effectively binds to HPGDS, influencing its enzymatic activity and related signaling pathways.
  • Modulation of Immune Responses :
    • The compound has been noted for its ability to modulate immune responses, making it a candidate for further pharmacological studies aimed at treating autoimmune diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anti-inflammatoryInhibits HPGDS, potentially reducing inflammation.
AntioxidantMay exhibit antioxidant properties through structural analogs.
AnticancerShows promise as an inhibitor of cancer cell proliferation in preliminary studies .

Comparative Analysis with Related Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds. The following table highlights some comparable compounds and their unique features:

Compound Name Molecular Formula Unique Features
N-(4-sulfamoylbenzyl)quinoline-4-carboxylic acidC16H16N2O4SContains a sulfonamide group; studied for antibacterial properties.
6-Ethyl-2-(3-methylphenyl)quinoline-4-carboxylic acidC18H19N1O2Exhibits different pharmacological profiles; less bulky substituents.
4-(3,4-Dimethylphenyl)quinoline-3-carboxamideC18H18N2OSimilar core structure; variations in substituents affect activity.

The distinct combination of substituents on the quinoline ring and carboxamide functionality in this compound may confer unique biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of quinoline derivatives, including this compound:

  • Multi-target Agents :
    • Research has shown that quinoline-based carboxamides can act as multi-target agents with combined antioxidant and LOX inhibitory activity . For instance, certain derivatives exhibited IC50 values indicating effective inhibition of lipoxygenase (LOX), suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity :
    • A study reported the synthesis of N-substituted quinoline derivatives that demonstrated significant toxicity against various cancer cell lines, including colorectal adenocarcinoma and breast cancer . This highlights the potential use of this compound as an anticancer agent.

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